Evidence Item 1: Differential Inhibition of Dihydrofolate Reductase (DHFR) Across Species
The compound demonstrates a significant difference in inhibitory potency against dihydrofolate reductase (DHFR) depending on the enzyme's species of origin. It shows weak activity against the mammalian rat liver enzyme but markedly higher potency against the bacterial enzyme from Mycobacterium avium, suggesting a potential basis for selective toxicity [1][2].
| Evidence Dimension | DHFR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 130,000 nM (rat liver DHFR); IC50: 190 nM (M. avium DHFR) |
| Comparator Or Baseline | Baseline comparison across different species of DHFR enzyme for the same compound. |
| Quantified Difference | Approximately 684-fold difference in potency between the two DHFR enzymes. |
| Conditions | In vitro enzyme inhibition assays. Rat liver DHFR assay vs. M. avium DHFR assay, data curated by ChEMBL in BindingDB. |
Why This Matters
This data demonstrates a differential activity profile inherent to the compound's structure, which is a crucial starting point for developing species-selective antifolate agents and validates its use in drug discovery programs targeting specific pathogens.
- [1] BindingDB. Affinity Data for BDBM18069: Inhibitory activity against DHFR from Rat liver. Entry ID 50009387. The Binding Database, University of California San Diego. View Source
- [2] BindingDB. Affinity Data for BDBM18069: Inhibitory activity against DHFR from Mycobacterium avium. Entry ID 50009387. The Binding Database, University of California San Diego. View Source
